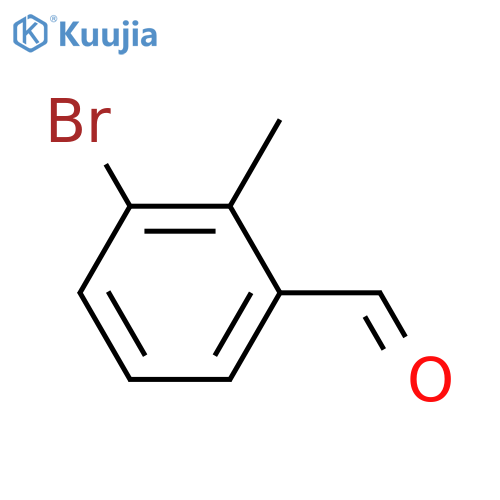

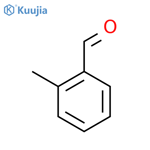

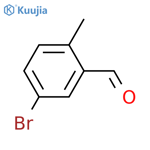

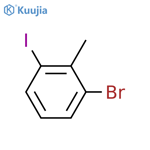

Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent

,

Chemical Communications (Cambridge,

2004,

(22),

2536-2537